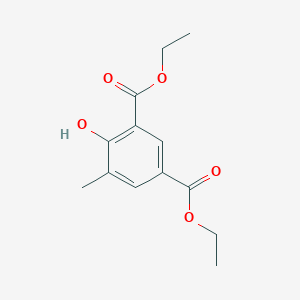![molecular formula C13H28N2O B1615065 n-[3-(dimethylamino)propyl]octanamide CAS No. 22890-10-4](/img/structure/B1615065.png)
n-[3-(dimethylamino)propyl]octanamide
描述
准备方法
The synthesis of N-[3-(dimethylamino)propyl]octanamide can be achieved through the following steps :
Reaction of Octanoyl Chloride with 3-(dimethylamino)propylamine: Octanoyl chloride reacts with 3-(dimethylamino)propylamine to form N-(3-aminopropyl)octanamide.
Methylation of N-(3-aminopropyl)octanamide: The resulting N-(3-aminopropyl)octanamide is then methylated using methyl iodide or methyl bromide to produce this compound.
化学反应分析
N-[3-(dimethylamino)propyl]octanamide undergoes various types of chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and alkoxides . The major products formed from these reactions are primary amines, carboxylic acids, and substituted amides .
科学研究应用
N-[3-(dimethylamino)propyl]octanamide has a wide range of scientific research applications :
Chemistry: It is used as a catalyst in organic synthesis reactions, particularly in hydrogenation and dehydration reactions.
Biology: This compound is used in the synthesis of various biologically active molecules.
Medicine: this compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of N-[3-(dimethylamino)propyl]octanamide involves its ability to act as a nucleophile and participate in various chemical reactions . The dimethylamino group in the compound can donate electrons, making it a good nucleophile. This allows it to react with electrophiles and form new chemical bonds. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the electrophiles it encounters .
相似化合物的比较
N-[3-(dimethylamino)propyl]octanamide can be compared with other similar compounds such as N-[3-(dimethylamino)propyl]octadecanamide and N-[3-(dimethylamino)propyl]stearamide . These compounds share similar structural features but differ in the length of their alkyl chains. The uniqueness of this compound lies in its specific alkyl chain length, which influences its solubility, reactivity, and applications .
- N-[3-(dimethylamino)propyl]octadecanamide
- N-[3-(dimethylamino)propyl]stearamide
- Octanoic acid [3-(dimethylamino)propyl]amide
These compounds have varying applications and properties based on their structural differences.
属性
CAS 编号 |
22890-10-4 |
|---|---|
分子式 |
C13H28N2O |
分子量 |
228.37 g/mol |
IUPAC 名称 |
N-[3-(dimethylamino)propyl]octanamide |
InChI |
InChI=1S/C13H28N2O/c1-4-5-6-7-8-10-13(16)14-11-9-12-15(2)3/h4-12H2,1-3H3,(H,14,16) |
InChI 键 |
RZJGTTOKUNMVCJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)NCCCN(C)C |
规范 SMILES |
CCCCCCCC(=O)NCCCN(C)C |
Key on ui other cas no. |
22890-10-4 |
物理描述 |
Liquid |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














